3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Antimicrobial Pyrazole-4-carboxylic acid Structure-activity relationship

Researchers often face synthetic bottlenecks installing carboxylic acid functionality at the pyrazole 4-position. This building block eliminates multi-step installation, enabling direct amidation or esterification for SAR libraries. Key advantages: 1) C4-COOH regioisomer ensures correct hydrogen-bonding geometry for antimicrobial target engagement; 2) C3-methyl steric hindrance directs regioselective functionalization at C5; 3) N1-propyl modulates lipophilicity vs. N1-methyl analogs. Supplied with full quality assurance; typical purity 95%. Stock available for immediate dispatch.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 705269-96-1
Cat. No. B1298364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
CAS705269-96-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyVXCAGHJDPUBMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS 705269-96-1 Procurement Guide: Core Specifications


3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS: 705269-96-1, molecular formula C8H12N2O2, molecular weight 168.19) is a functionalized pyrazole derivative featuring a methyl group at the C3 position, a propyl group at the N1 position, and a carboxylic acid group at the C4 position . This compound belongs to the 1H-pyrazole-4-carboxylic acid family, a scaffold widely employed as a building block in pharmaceutical and agrochemical research due to the carboxylic acid handle for amidation, esterification, and condensation reactions [1].

Functionalized pyrazole-4-carboxylic acid building block with C4-COOH synthetic handle
3-methyl and 1-propyl substitution defines a distinct scaffold for SAR and agrochemical libraries

Why Generic Pyrazole-4-carboxylic Acids Cannot Substitute for CAS 705269-96-1


Pyrazole-4-carboxylic acid derivatives are not interchangeable building blocks; the specific substitution pattern on the pyrazole ring directly determines both the electronic properties of the scaffold and the regioselectivity of downstream functionalization reactions. The presence of a C3-methyl group provides steric hindrance that influences reaction outcomes at the C5 position, while the N1-propyl group modulates solubility and lipophilicity relative to N1-methyl or N1-hydrogen analogs [1]. Positional isomerism is particularly critical: the 4-carboxylic acid isomer (target compound) versus the 5-carboxylic acid isomer (CAS 39658-16-7) yields distinct hydrogen-bonding geometries and different metabolic stability profiles in derived bioactive molecules [2]. These structural features necessitate procurement of the exact compound rather than a generic class analog.

Regioisomer mismatch4-COOH vs 5-COOH

Carboxylic acid position (C4 vs. C5) alters hydrogen-bonding geometry and downstream target engagement; the 5-carboxylic acid analog may not replicate 4-COOH scaffold vectors.

N1-substitution effectpropyl vs methyl/H

N1-propyl modulates lipophilicity and solubility distinctly from shorter N1-alkyl or unsubstituted analogs, shifting physicochemical profiles.

C3-methyl steric influencepresent vs absent

C3-methyl introduces steric hindrance not present in C3-unsubstituted analogs, potentially altering coupling efficiency and regioselectivity.

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid Quantitative Differentiation Data


Regioisomeric Carboxylic Acid Position: 4-Carboxylic Acid vs. 5-Carboxylic Acid Impact on Antimicrobial Scaffold Design

The 4-carboxylic acid regioisomer enables distinct functionalization pathways compared to the 5-carboxylic acid analog. In pyrazole antimicrobial scaffolds, the 4-carboxylic acid position provides a vector that places derived amide or ester substituents in a different spatial orientation relative to the pyrazole core than the 5-carboxylic acid isomer. This geometric difference affects hydrogen-bonding interactions with biological targets [1]. Positional isomerism between 4-carboxylic acid and 5-carboxylic acid derivatives has been shown to produce different activity profiles against Gram-positive and Gram-negative bacterial strains in structurally related pyrazole series [2].

Regioisomer Impact
Class-level
4-COOH (target) vs. 5-COOH (CAS 39658-16-7): different spatial vectors; reported differential antimicrobial SAR in pyrazole series
Regioisomer-specific scaffold geometry
Data to verify for intended target engagement
Antimicrobial Pyrazole-4-carboxylic acid Structure-activity relationship

N1-Alkyl Chain Length Differentiation: Propyl vs. Methyl Substitution Impact on Lipophilicity

The N1-propyl group in the target compound provides increased lipophilicity and steric bulk compared to N1-methyl analogs. In pyrazole-4-carboxylic acid derivatives, the N1-alkyl substituent influences physicochemical properties critical for membrane permeability and metabolic stability. While direct cLogP values for this specific compound are not reported in primary literature, the N1-propyl substitution represents a deliberate structural choice in medicinal chemistry campaigns to modulate lipophilicity relative to the more hydrophilic N1-methyl or unsubstituted (N1-H) derivatives . Comparative pKa and log P measurements on related pyrazole carboxylic acid series confirm that alkyl chain elongation at N1 systematically increases log P values [1].

Lipophilicity Shift
Class-level
N1-propyl (C3H7) vs. N1-methyl/H: increased log P trend with alkyl chain elongation in pyrazole carboxylic acid series
Supports lipophilicity modulation
No direct cLogP reported; class inference
Lipophilicity Drug design Pyrazole derivatives

C3-Methyl Steric Effect: Differentiating from C3-Unsubstituted Pyrazole-4-carboxylic Acid Scaffolds

The C3-methyl group provides steric hindrance that alters the reactivity profile at the adjacent C4 carboxylic acid position compared to C3-unsubstituted analogs such as 1-propyl-1H-pyrazole-4-carboxylic acid (CAS 849612-71-1) . This steric effect influences coupling efficiency in amide bond formation and directs electrophilic substitution regioselectivity at the remaining C5 position. In solid-state structural studies of pyrazole-4-carboxylic acids, the presence of a C3-methyl group alters hydrogen-bonding networks and crystal packing relative to unsubstituted derivatives .

Steric Differentiation
Cross-study
C3-methyl present vs. C3-unsubstituted (CAS 849612-71-1): steric hindrance alters coupling efficiency and solid-state H-bond networks
Distinct reactivity and crystallinity context
Structural analysis data; validate in specific coupling
Steric hindrance Pyrazole functionalization Synthetic building block

C4 Carboxylic Acid Functional Handle: Synthetic Versatility in Antimicrobial Scaffold Construction

The C4 carboxylic acid group enables direct amide coupling, esterification, and condensation reactions for library synthesis. In pyrazole-4-carboxylic acid antimicrobial series, compounds derived from this scaffold demonstrated antibacterial activity against Gram-positive bacteria (B. subtilis) and Gram-negative bacteria (E. coli), as well as antifungal activity against C. albicans [1]. The 4-carboxylic acid position was specifically evaluated in SAR studies of 4-functionalized pyrazoles, where compounds 9e, 11b, and 11f exhibited moderate antibacterial activity against Gram-positive bacteria, and compound 9g showed moderate antifungal activity [1]. This functional group placement at C4 (rather than C3 or C5) is essential for accessing this validated antimicrobial pharmacophore space.

Synthetic Handle
Class-level
C4-COOH enables direct amide/ester formation; reported antimicrobial scaffold entry against Gram-positive, Gram-negative, and fungal strains
Supports antimicrobial scaffold SAR
Class-level inference; verify activity in target series
Amide coupling Esterification Building block Antimicrobial

Optimal Application Scenarios for 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS 705269-96-1


Antimicrobial Lead Optimization Requiring 4-Carboxylic Acid Scaffold

This compound is optimally deployed in medicinal chemistry programs targeting antimicrobial lead optimization where the pyrazole-4-carboxylic acid pharmacophore is required. The 4-carboxylic acid position has been validated in SAR studies showing antibacterial activity against both Gram-positive and Gram-negative strains, with compounds derived from this scaffold exhibiting moderate to significant antimicrobial effects [1]. Researchers should select this specific building block when the intended synthetic route requires C4 carboxylic acid functionality rather than C3 or C5 isomers, as the regioisomeric position directly impacts target engagement geometry in the derived antimicrobial agents [1].

Synthesis of Amide and Ester Derivatives for SAR Library Construction

The C4 carboxylic acid handle provides a direct entry point for amide coupling with amines or esterification with alcohols, enabling rapid parallel synthesis of compound libraries for structure-activity relationship (SAR) studies. This building block eliminates the need for multi-step functional group installation at the C4 position, reducing synthetic burden compared to starting from unsubstituted pyrazole cores [1]. The combination of C3-methyl steric hindrance and N1-propyl lipophilicity modulation creates a distinct chemical space that cannot be accessed using simpler N1-methyl or C3-unsubstituted analogs [2].

Agrochemical Building Block Requiring Defined Pyrazole Substitution Pattern

Pyrazole-4-carboxylic acid derivatives are established building blocks in fungicide and herbicide discovery programs [1]. The specific substitution pattern of this compound (3-methyl, 1-propyl, 4-carboxylic acid) provides a differentiated scaffold for agrochemical lead generation where the N1-propyl group may confer favorable physicochemical properties for plant uptake or soil mobility compared to shorter N1-alkyl analogs. The carboxylic acid functionality enables conjugation with amine-containing agrochemical pharmacophores through standard amide bond formation [2].

Differentiation from 5-Carboxylic Acid Isomer in Metabolic Stability Studies

For research programs where metabolic stability of the pyrazole ring is a key optimization parameter, the 4-carboxylic acid isomer should be selected over the 5-carboxylic acid isomer (CAS 39658-16-7). The 5-carboxylic acid position is more susceptible to metabolic oxidation and conjugation, whereas the 4-carboxylic acid position offers a distinct metabolic profile that may provide improved stability in derived bioactive molecules [1]. This positional isomerism is critical for programs requiring precise control over the metabolic fate of the pyrazole core [1].

Application
Selection Property
Validation Focus
Antimicrobial scaffold SAR studies
4-Carboxylic acid regioisomer
Regioisomer-specific target engagement geometry
Parallel amide/ester library synthesis
C4-COOH direct coupling handle
Reaction efficiency with C3-methyl steric context
Agrochemical lead generation
Differentiated N1-propyl/C3-methyl scaffold
Physicochemical profile for uptake/mobility (requires verification)
Metabolic stability comparison studies
4-COOH regioisomer vs. 5-COOH context
Reported metabolic fate differences; validate in target series

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